Chlorure d'osmium d'ammonium

Vue d'ensemble

Description

Ammonium osmium chloride is not directly discussed in the provided papers; however, we can infer some information based on the separate discussions of ammonium chloride and osmium compounds. Ammonium chloride is known for its versatility in various applications, including as a buffer solution, a fertilizer, and in metal solidification processes . Osmium compounds, such as osmium tetroxide, are used in spectrophotometric methods for their distinctive colorimetric reactions with reagents like ammonium thiocyanate .

Synthesis Analysis

The synthesis of compounds involving ammonium chloride can be achieved through various methods. For instance, ammonium chloride serves as a template in the preparation of heptazine-based graphitic carbon nitrides, indicating its role in facilitating the formation of complex structures through pyrolysis . Additionally, ammonium chloride is an efficient catalyst in the Biginelli condensation reaction, which is a one-pot synthesis method for producing dihydropyrimidinones . These examples suggest that ammonium chloride could potentially be involved in the synthesis of ammonium osmium chloride, although the specific synthesis method for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of ammonium chloride has been studied using neutron diffraction methods, revealing that the ammonium ion exhibits a rotatory oscillation and has a specific N---H link length . While this provides insight into the behavior of the ammonium ion in a crystal lattice, the structure of ammonium osmium chloride would require a combination of the properties of both ammonium and osmium ions, which is not covered in the provided literature.

Chemical Reactions Analysis

The chemical reactivity of ammonium chloride in various reactions is highlighted in the provided papers. For example, it catalyzes the formation of dihydropyrimidinones under solvent-free conditions . Osmium tetroxide, on the other hand, reacts with ammonium thiocyanate to produce a stable reddish-brown color, which is useful for spectrophotometric determination of osmium . These reactions demonstrate the potential reactivity of ammonium and osmium compounds, which could be extrapolated to hypothesize about the reactions involving ammonium osmium chloride.

Physical and Chemical Properties Analysis

Ammonium chloride has been extensively studied for its physical and chemical properties. It is used to control pH levels, acts as a nitrogen source for soil, and assists in metal solidification processes . The effects of ammonium chloride as a fertilizer on cadmium concentrations in wheat grain have also been investigated, indicating its influence on the uptake of heavy metals by plants . The physical properties of osmium compounds, such as osmium tetroxide, are utilized in colorimetric assays . However, the specific physical and chemical properties of ammonium osmium chloride are not discussed in the provided papers.

Applications De Recherche Scientifique

Catalyseur

L'osmium, y compris ses composés tels que le chlorure d'osmium d'ammonium, est largement utilisé comme catalyseur. Les métaux du groupe du platine, y compris l'osmium, ont joué un rôle dans la catalyse de nombreuses réactions d'oxydoréduction et de décomposition, et ont été largement utilisés dans plusieurs domaines industriels et de recherche .

Observation au microscope électronique

L'osmium joue également un rôle important dans l'observation au microscope électronique . Il est utilisé dans la préparation d'échantillons pour l'observation au microscope électronique.

Titrimétrie

En titrimétrie, une méthode d'analyse chimique quantitative, des composés d'osmium comme le this compound sont utilisés .

Gravimétrie

Les composés d'osmium sont également utilisés en gravimétrie, une autre méthode d'analyse chimique quantitative .

Produits pharmaceutiques

Le Conseil international d'harmonisation des exigences techniques pour les produits pharmaceutiques à usage humain (ICH) recense l'osmium comme une impureté élémentaire à mesurer . Cela indique que le this compound pourrait être utilisé dans l'industrie pharmaceutique pour le contrôle de la qualité et les tests de sécurité.

Orientations Futures

Mécanisme D'action

Target of Action

Ammonium osmium chloride, also known as diazanium;osmium(4+);hexachloride, is a complex compound. Osmium-based complexes have been noted for their potential as anticancer drugs due to their diverse cytotoxic activities .

Mode of Action

For instance, some osmium complexes have been found to bind with guanine, a component of DNA . This interaction could potentially interfere with cellular processes, leading to cytotoxic effects .

Biochemical Pathways

Osmium complexes have been noted for their role in oxidation-reduction reactions . These reactions are fundamental to many biological processes, including cellular respiration and the detoxification of harmful substances.

Result of Action

Osmium complexes have been noted for their cytotoxic activities, suggesting that they may induce cell death in certain contexts .

Propriétés

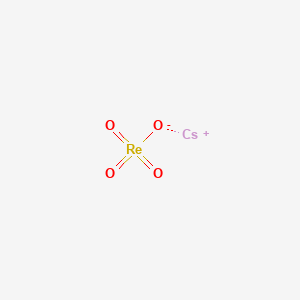

IUPAC Name |

diazanium;osmium(4+);hexachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBXXQDKBKTWOC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

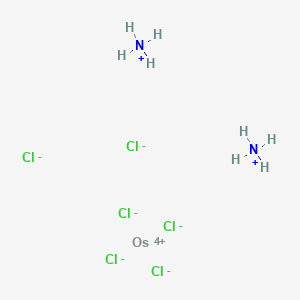

Canonical SMILES |

[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Os+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

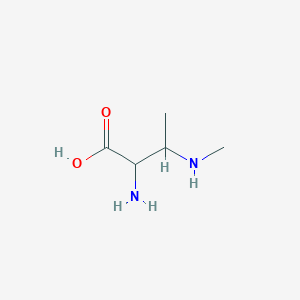

Molecular Formula |

Cl6H8N2Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red or dark red solid; [Merck Index] Red hydroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Ammonium osmium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20553 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12125-08-5 | |

| Record name | Ammonium osmium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexachloroosmate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM OSMIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30S4860S8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does ammonium osmium chloride contribute to the synthesis of osmium catalysts, and what are the characteristics of the resulting catalysts?

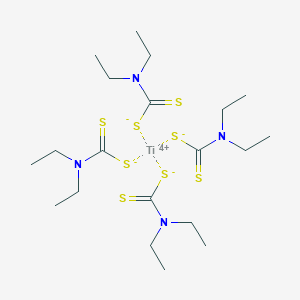

A1: Ammonium osmium chloride (NH₄)₂[OsCl₆] serves as a precursor for generating osmium catalysts. [] The research paper describes a process where ammonium osmium chloride is reduced and decomposed under a hydrogen atmosphere at 573 K (300 °C). This process yields metallic osmium catalysts with notable properties. These catalysts demonstrate "activated adsorption" of hydrogen across a wide temperature range (80 K to 573 K) and exhibit specific nitrogen adsorption behaviors. [] This method showcases the utility of ammonium osmium chloride as a starting material for synthesizing osmium catalysts with controlled properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)